molecular formula C8H4ClNO3 B3358910 4-chloro-5-hydroxy-1H-indole-2,3-dione CAS No. 828252-47-7

4-chloro-5-hydroxy-1H-indole-2,3-dione

Cat. No. B3358910
CAS RN: 828252-47-7
M. Wt: 197.57 g/mol
InChI Key: SMLJZKKAFBILEP-UHFFFAOYSA-N
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Description

4-chloro-5-hydroxy-1H-indole-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as chloranilic acid and is used as a reagent in organic synthesis. In

Mechanism of Action

The mechanism of action of 4-chloro-5-hydroxy-1H-indole-2,3-dione involves the oxidation of organic compounds. This compound acts as an electron acceptor and oxidizes the substrate by transferring electrons to itself. The oxidation reaction is facilitated by the presence of hydroxyl and chloro groups on the indole ring.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-chloro-5-hydroxy-1H-indole-2,3-dione. However, studies have shown that this compound can induce oxidative stress in cells and cause DNA damage. Further research is needed to understand the potential toxic effects of this compound on living organisms.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-5-hydroxy-1H-indole-2,3-dione in lab experiments is its high reactivity towards organic compounds. This compound can efficiently oxidize a wide range of substrates and is easy to handle in the laboratory. However, the limitations of using this compound include its potential toxic effects and the need for careful handling due to its oxidizing properties.

Future Directions

There are several future directions for the research on 4-chloro-5-hydroxy-1H-indole-2,3-dione. One potential application of this compound is in the synthesis of conducting polymers and metal-organic frameworks for use in electronic and optical devices. Furthermore, the potential toxic effects of this compound on living organisms need to be studied in more detail to understand its safety for use in various applications. Additionally, the development of new synthetic methods for the preparation of 4-chloro-5-hydroxy-1H-indole-2,3-dione could improve its yield and purity, making it more accessible for research and industrial applications.
Conclusion:
In conclusion, 4-chloro-5-hydroxy-1H-indole-2,3-dione is a versatile compound that has potential applications in various fields such as organic synthesis, electrochemistry, and material science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of 4-chloro-5-hydroxy-1H-indole-2,3-dione.

Scientific Research Applications

4-chloro-5-hydroxy-1H-indole-2,3-dione has been extensively studied for its potential applications in various fields such as organic synthesis, electrochemistry, and material science. This compound is used as a reagent in organic synthesis to introduce hydroxyl and chloro groups into aromatic compounds. It is also used as an oxidizing agent in electrochemical studies of organic compounds. Furthermore, 4-chloro-5-hydroxy-1H-indole-2,3-dione has been used as a precursor for the synthesis of conducting polymers and metal-organic frameworks.

properties

IUPAC Name

4-chloro-5-hydroxy-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-6-4(11)2-1-3-5(6)7(12)8(13)10-3/h1-2,11H,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLJZKKAFBILEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)C2=O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623153
Record name 4-Chloro-5-hydroxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-hydroxy-1H-indole-2,3-dione

CAS RN

828252-47-7
Record name 4-Chloro-5-hydroxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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